molecular formula C17H23BrN2O2 B1391922 Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 878167-55-6

Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B1391922
CAS No.: 878167-55-6
M. Wt: 367.3 g/mol
InChI Key: WFBWTVMSUBPQMI-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif combining an indoline and a piperidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One efficient synthetic route involves the following key steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity without the need for extensive chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Tert-butyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,4’-piperidine]-1’-carboxylate: Lacks the tert-butyl and bromine substituents.

    Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl 5-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate: Similar structure but with a fluorine atom instead of bromine

Uniqueness

Tert-butyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated analogues may not. This makes it a valuable compound for the development of new chemical entities with unique properties .

Properties

IUPAC Name

tert-butyl 5-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBWTVMSUBPQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678298
Record name tert-Butyl 5-bromo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878167-55-6
Record name tert-Butyl 5-bromo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tert-butyl 5-bromospiro[indoline-3,4′-piperidine]-1′-carboxylate was prepared by the procedures described in Example 1, Step 2, substituting tert-butyl 5-chlorospiro[indole-3,4′-piperidine]-1′-carboxylate with tert-butyl 5-bromospiro[indole-3,4′-piperidine]-1′-carboxylate. LCMS (APCI+) m/z 267, 269 [M+H−Boc]+; Rt=3.89 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Reactant of Route 6
Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

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